

Application Notes & Protocols: 2-(4-Nitrophenyl)butyric Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Nitrophenyl)butyric acid

Cat. No.: B1630485

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 2-(4-Nitrophenyl)butyric Acid

2-(4-Nitrophenyl)butyric acid (CAS No. 7463-53-8) is an aromatic carboxylic acid of significant interest in the pharmaceutical and fine chemical industries.^{[1][2]} Its molecular architecture, which features a butyric acid backbone appended with a para-substituted nitrophenyl group, makes it a highly versatile building block in organic synthesis.^[1] The compound's primary value lies in its dual functionality: the carboxylic acid moiety provides a handle for amide bond formation and other derivatizations, while the nitro group serves as a latent amine, which can be revealed through reduction for subsequent synthetic transformations.

This combination of features makes **2-(4-nitrophenyl)butyric acid** an indispensable precursor, most notably in the synthesis of the anti-platelet aggregation agent, Indobufen.^{[2][3][4]} In this pathway, the nitro group is reduced to an amine, which is then condensed with a phthalic anhydride derivative. Understanding the synthesis, purification, and downstream application of this intermediate is therefore critical for process development and medicinal chemistry programs.

This document provides detailed application notes, validated synthesis and purification protocols, and essential characterization data to guide researchers in the effective utilization of this key pharmaceutical intermediate.

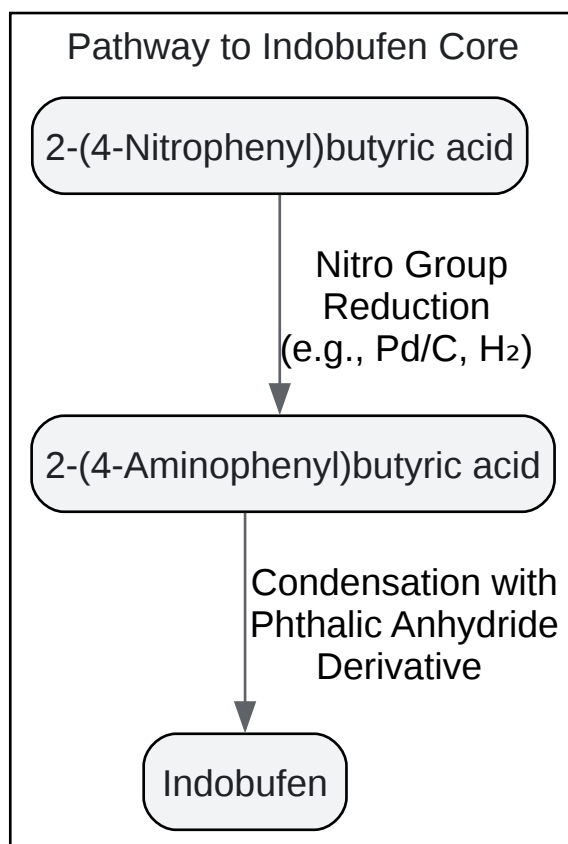
Physicochemical Properties and Specifications

Accurate characterization of starting materials is fundamental to reproducible synthetic outcomes. The key properties of **2-(4-Nitrophenyl)butyric acid** are summarized below.

Property	Value	Reference(s)
CAS Number	7463-53-8	[2]
Molecular Formula	C ₁₀ H ₁₁ NO ₄	[1][3]
Molecular Weight	209.20 g/mol	[1][5]
Appearance	White to light yellow crystalline powder	[1][2]
Melting Point	121-123 °C	[1][2][3]
Boiling Point	371.2 °C at 760 mmHg	[1]
Solubility	Sparingly soluble in water; Soluble in methanol, ethanol, acetone, chloroform	[1]
Density	~1.287 g/cm ³ (Predicted)	[1][3]

Core Pharmaceutical Application: A Precursor to Indobufen

The strategic importance of **2-(4-nitrophenyl)butyric acid** is best illustrated by its role in the synthesis of Indobufen. The nitro group is an excellent directing group and a stable precursor to the nucleophilic amine required for the final cyclization step. The overall transformation pathway highlights its utility.



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Caption: Key transformations from **2-(4-nitrophenyl)butyric acid** to Indobufen.

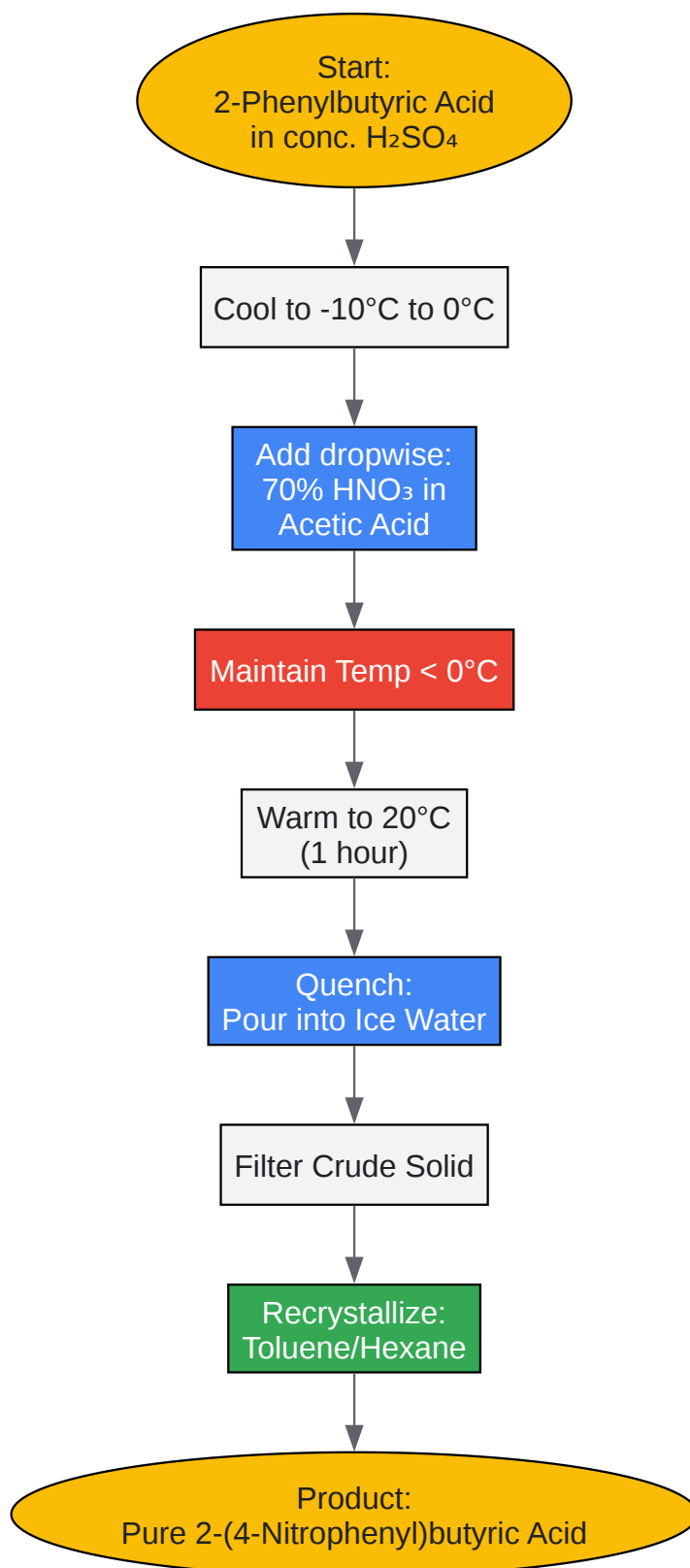
Synthesis Protocols for 2-(4-Nitrophenyl)butyric Acid

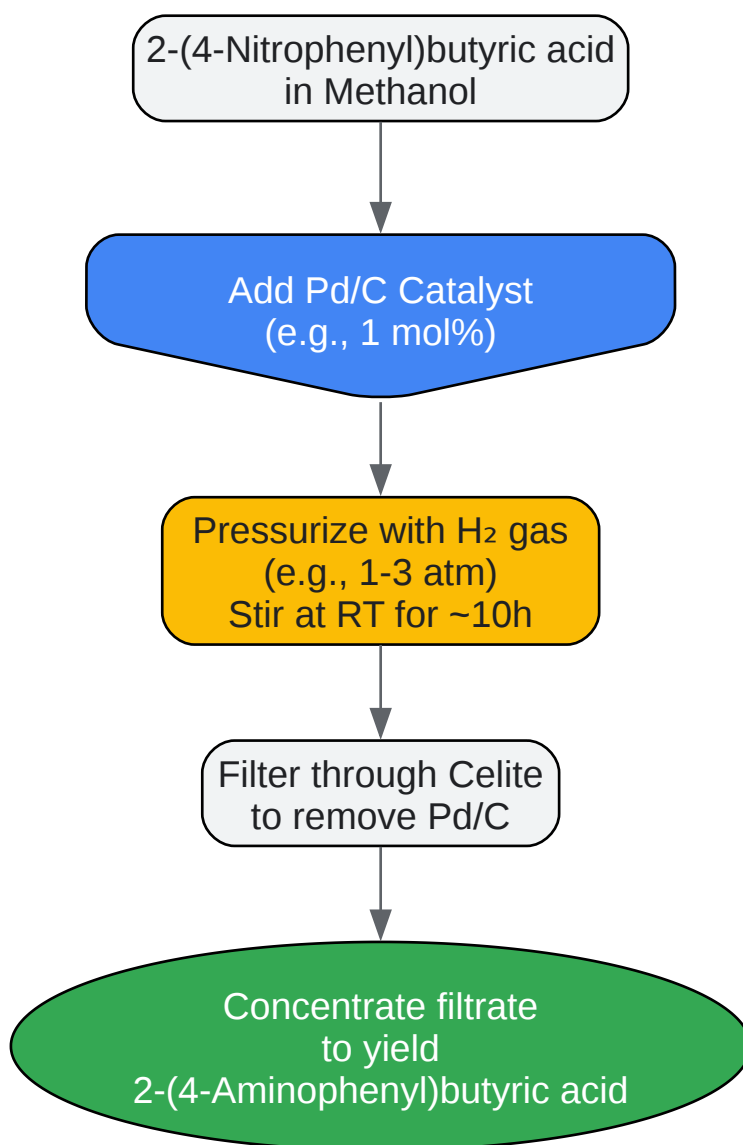
Two common and effective methods for the laboratory-scale synthesis are presented below. The choice of method often depends on the availability of starting materials, safety infrastructure, and desired scale.

Protocol 1: Direct Nitration of 2-Phenylbutyric Acid

This method relies on a classical electrophilic aromatic substitution. The use of a mixed acid system generates the potent electrophile, the nitronium ion (NO_2^+), which then reacts with the electron-rich phenyl ring. Temperature control is critical to maximize the yield of the desired para-isomer and minimize dinitration.

Principle: The phenyl ring of 2-phenylbutyric acid is activated towards electrophilic substitution. Concentrated sulfuric acid protonates nitric acid, facilitating the loss of water to form the nitronium ion. The reaction is directed primarily to the para position due to steric hindrance from the butyric acid chain at the ortho positions.





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- To cite this document: BenchChem. [Application Notes & Protocols: 2-(4-Nitrophenyl)butyric Acid as a Pharmaceutical Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630485#2-4-nitrophenyl-butyric-acid-as-a-pharmaceutical-intermediate]

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